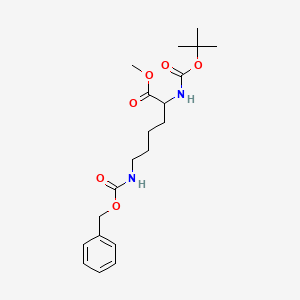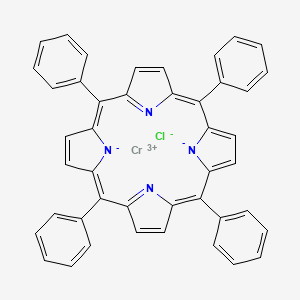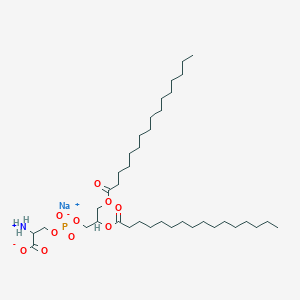![molecular formula C20H20BrN3O2 B13397657 1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13397657.png)
1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines
Vorbereitungsmethoden
The synthesis of 1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and yields high purity products. Industrial production methods may involve the use of solid support catalysts such as Al2O3 and TiCl4 to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can reduce muscle contraction and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic drug.
Saripidem: Another anxiolytic drug.
These compounds share a similar core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific bromine substitution and piperidine carboxylic acid moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H20BrN3O2 |
|---|---|
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
1-[(6-bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H20BrN3O2/c21-16-6-7-18-22-19(14-4-2-1-3-5-14)17(24(18)12-16)13-23-10-8-15(9-11-23)20(25)26/h1-7,12,15H,8-11,13H2,(H,25,26) |
InChI-Schlüssel |
BWALSRBPINSIIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)



![1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B13397615.png)


![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B13397633.png)
![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13397635.png)

